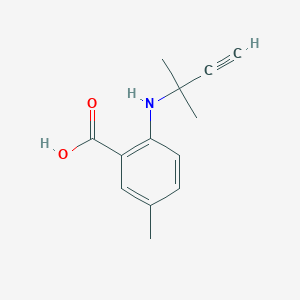

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

Description

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a secondary amine substituted with a 2-methylbut-3-yn-2-yl group at the 2-position. The alkyne-containing substituent introduces unique steric and electronic properties, distinguishing it from other benzoic acid analogues.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |

InChI |

InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-7-6-9(2)8-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16) |

InChI Key |

GYGDLVUMXSKNKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)(C)C#C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with 2-methylbut-3-yn-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The substituent at the 2-position critically influences the compound's physicochemical and biological properties. Key comparisons include:

Key Observations :

- Sulfonamide derivatives exhibit stronger acidity due to electron withdrawal, whereas the alkyne-amino group likely reduces benzoic acid acidity compared to sulfonamides .

Solubility and Acidity

- Solubility: Sulfonamide derivatives (e.g., 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas alkyne-amino analogues may prefer organic solvents .

- Acidity : The pKa of the target compound’s benzoic acid group is expected to be higher (less acidic) than sulfonamide derivatives but lower than hydroxy-substituted analogues (e.g., 2-hydroxybenzoic acid derivatives) .

Industrial and Pharmaceutical Relevance

- Extraction Feasibility: Benzoic acid derivatives with larger distribution coefficients (e.g., phenol derivatives) are rapidly extracted via emulsion liquid membranes, suggesting similar efficiency for the target compound .

- Drug Design : The alkyne group’s click chemistry compatibility positions the compound as a candidate for bioconjugation in prodrug development .

Biological Activity

5-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a benzoic acid moiety with a methyl group and an amino group linked to a propargyl alcohol. Its molecular formula is with a molecular weight of approximately 217.26 g/mol. This structural complexity may confer diverse biological activities compared to simpler analogs .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to selectively act against various strains of bacteria, particularly Gram-positive organisms. Screening tests have demonstrated its effectiveness against pathogens such as Bacillus subtilis and Candida albicans, suggesting potential applications in treating infections caused by these microorganisms .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Studies have indicated that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate cancer cells (PC3). The mechanism of action may involve the modulation of specific enzymes or pathways related to cell growth and apoptosis, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the amino and alkynyl groups can significantly affect the compound's potency and selectivity. For instance, variations in the substituents on the benzoic acid ring can lead to enhanced activity against specific targets while reducing toxicity to normal cells .

Case Studies and Research Findings

- Antimicrobial Testing : A study screened 41 derivatives of related compounds, revealing that while many had limited antibacterial activity, some exhibited selective action against Gram-positive bacteria with minimal toxicity towards human cells. This suggests that similar derivatives of this compound could be developed with improved efficacy .

- Cytotoxicity Assessments : In vitro studies demonstrated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

- Mechanistic Studies : Further investigations into the biochemical pathways affected by this compound revealed interactions with key proteins involved in cell cycle regulation, suggesting a mechanism that could be exploited for therapeutic purposes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via amination reactions involving 5-methyl-2-aminobenzoic acid derivatives and propargyl halides or alkynes under basic conditions. For example, analogous procedures involve coupling 2-aminobenzoic acids with alkynyl groups using palladium or copper catalysts to form the C-N bond . Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How is the IUPAC nomenclature applied to this compound, and what structural features dictate its naming?

- Answer : The IUPAC name prioritizes the benzoic acid parent chain. Substituents are numbered to assign the lowest possible locants:

- 5-Methyl : A methyl group at position 5 on the benzene ring.

- (2-methylbut-3-yn-2-yl)amino : A secondary amine substituent at position 2, derived from 2-methylbut-3-yne.

The name reflects substituent hierarchy, with the carboxylic acid (-COOH) as the principal functional group .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : - and -NMR identify the aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and alkyne protons (δ 2.0–3.0 ppm).

- IR Spectroscopy : Confirms the carboxylic acid O-H stretch (~2500–3300 cm) and C≡N/C≡C stretches (~2100–2250 cm).

- LC-MS : Validates molecular weight (e.g., ESI-MS for [M+H]) and purity (>95% by HPLC) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular applications?

- Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Molecular docking simulations evaluate interactions with biological targets or metal catalysts. For example, similar benzoic acid derivatives exhibit catalytic activity in cross-coupling reactions, guided by computational insights into transition-state energetics .

Q. What strategies resolve discrepancies in crystallographic data during structural determination?

- Answer : X-ray diffraction data refinement using programs like SHELXL or Olex2 can address issues like twinning or disorder. For example:

- Twinning : Apply twin law matrices and refine using HKLF5 format in SHELXL .

- Disordered Atoms : Use PART or SUMP instructions to model alternative positions.

Cross-validation with spectroscopic data (e.g., NMR) ensures consistency between experimental and crystallographic results .

Q. How do pH and reaction time influence the synthesis of derivatives for applications like nanoparticle stabilization?

- Answer :

- pH : Basic conditions (pH 8–10) deprotonate the carboxylic acid group, enhancing solubility and reactivity with metal ions (e.g., Ag) during nanoparticle synthesis. Adjusting pH with NaOH or NHOH optimizes nucleation rates .

- Reaction Time : UV-Vis spectroscopy monitors plasmon resonance peaks (e.g., AgNPs at ~400 nm) to determine optimal reaction duration (typically 30–60 minutes) and prevent aggregation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : Key challenges include:

- Chiral Center Retention : Use enantioselective catalysts (e.g., chiral ligands in Pd-catalyzed amination) to avoid racemization.

- Purification at Scale : Simulated moving bed (SMB) chromatography or crystallization with chiral resolving agents ensures purity.

- Thermal Stability : Monitor exothermic reactions via calorimetry to prevent decomposition during scale-up .

Methodological Notes

- Data Contradictions : Cross-validate analytical results (e.g., NMR vs. X-ray) to resolve structural ambiguities. For example, conflicting NOE signals may indicate conformational flexibility .

- Catalytic Applications : Explore palladium-mediated coupling reactions (e.g., Sonogashira) to functionalize the alkyne moiety for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.